6-Methyl-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine
CAS No.: 787536-23-6
Cat. No.: VC18651774
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 787536-23-6 |
|---|---|
| Molecular Formula | C12H13NO |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 6-methyl-1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine |
| Standard InChI | InChI=1S/C12H13NO/c1-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11/h2-3,6,13H,4-5,7H2,1H3 |
| Standard InChI Key | WJFCGWZEYPCYEG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC3=C2CCNC3 |
Introduction
6-Methyl-1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine is a heterocyclic compound featuring a fused benzofuran and pyridine ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Synthesis of 6-Methyl-1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine
The synthesis of this compound typically involves the condensation of O-phenylhydroxylamine with piperidin-4-one and 3-methylpiperidin-4-one. This reaction yields intermediates that can be further dehydrogenated to form the desired heteroaromatic system.
Synthetic Route Overview:
-
Starting Materials: O-phenylhydroxylamine, piperidin-4-one, and 3-methylpiperidin-4-one.
-
Reaction Conditions: Condensation followed by dehydrogenation.
-
Product: 6-Methyl-1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine.
Biological Activities
6-Methyl-1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine exhibits potential biological activities, including antimicrobial and anticancer effects. These activities are attributed to its interaction with specific molecular targets and pathways, which can modulate biological processes.
Comparison with Similar Compounds
This compound is unique due to its specific methyl substitution, which influences its chemical reactivity and biological activity compared to its analogs, such as 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine and 4-methyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine.
Comparison Table:
| Compound | Molecular Formula | CAS Number | Biological Activity |
|---|---|---|---|
| 6-Methyl-1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine | C₁₂H₁₃NO | 787536-23-6 | Antimicrobial, Anticancer |
| 1,2,3,4-Tetrahydrobenzofuro[3,2-c]pyridine | C₁₁H₁₁NO | - | Central alpha 2-antagonistic activity |
| 4-Methyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine | C₁₂H₁₃NO | - | Similar to the former, with varying biological effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume